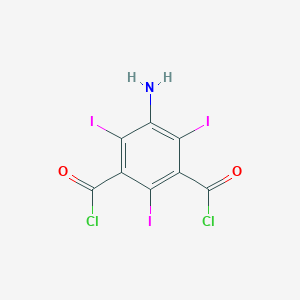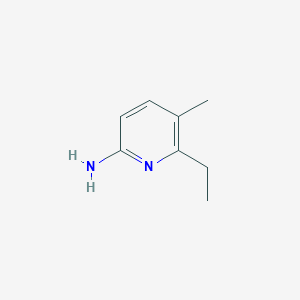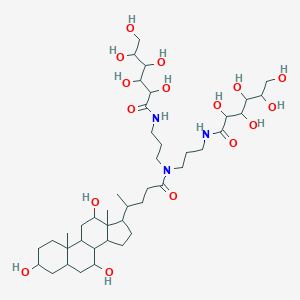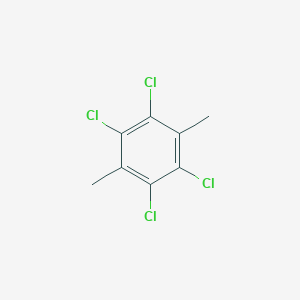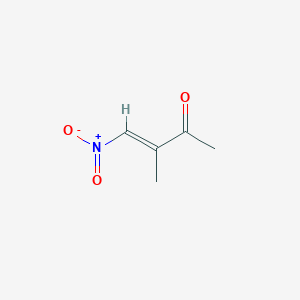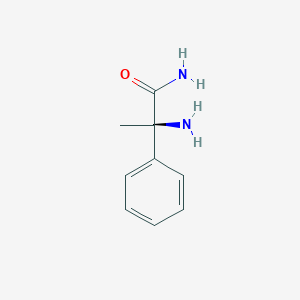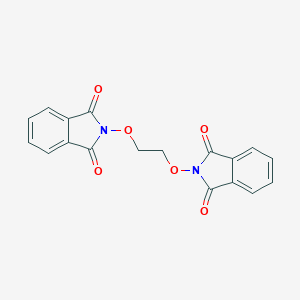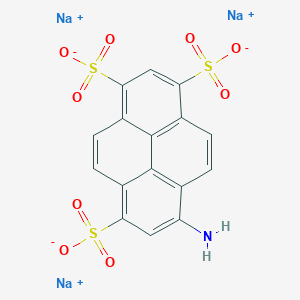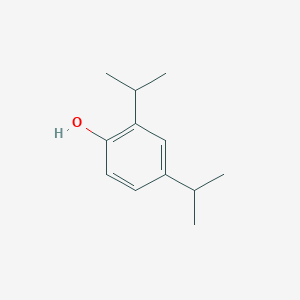
2,4-二异丙基苯酚
描述
Synthesis Analysis
The synthesis of 2,6-diisopropylphenol, also known as ICI 35 868, was achieved through adaptations of standard ortho-alkylation procedures for phenols. This compound was identified as a potent intravenous anesthetic agent in mice and rabbits, and its effectiveness in humans has been confirmed . Another compound, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, was synthesized via a two-stage process involving the corresponding pyrylium salt, demonstrating the influence of isopropyl groups in protecting the heteroatom against electrophilic attack .
Molecular Structure Analysis
The molecular structure of 2,6-diisopropylphenol and its analogs has been extensively studied. For instance, the stable bis(2,4,6-triisopropylphenyl)(supermesityl)stannaphosphene was synthesized and its structure confirmed by NMR spectroscopy . Additionally, the crystal structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxyl-phenyl)methyl]phosphonate was determined, revealing intermolecular hydrogen bonds and coplanar pyrazole and benzene moieties . Iso-propyl 2,4,6-triisopropylphenyl sulfone was also synthesized, and its structure was characterized by unusual atom deviations from the aromatic least-squares plane .
Chemical Reactions Analysis
The electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue, were studied, showing that while it activated GABAA receptors similarly to propofol, it lacked sedative-anesthetic properties . The general anesthetic 2,6-diisopropylphenol was found to inhibit and uncouple respiration in isolated rat liver mitochondria by limiting electron transfer at complex I and modifying mitochondrial ATPases .
Physical and Chemical Properties Analysis
2,6-Diisopropylphenol exhibits antioxidant effects, protecting osteoblasts from oxidative stress-induced apoptosis by suppressing caspase-3 activation . Its uncoupling effect on isolated rat liver mitochondria was further examined, revealing that it acts as a mild protonophore and its effectiveness is pH-dependent . Spectroscopic and theoretical studies on 4-substituted 2-allylphenols, including 2,6-diisopropylphenol, have shown how substituents affect intramolecular OH-pi hydrogen bonding .
科学研究应用
抗氧化性能
2,4-二异丙基苯酚,也称为丙泊酚,表现出显著的抗氧化性能。研究表明,它与自由基反应形成苯氧基自由基,这是酚类自由基清除剂中常见的机制。其抗氧化活性与α-生育酚(维生素E)相当,已通过各种测定方法验证,包括电子自旋共振光谱和抗氧化潜能的测量(Murphy et al., 1992)。
电化学定量
已探索了2,4-二异丙基苯酚的电化学性质,用于监测和医疗设置中的剂量应用。研究了使用不同电极和条件对其进行定量的不同方法,包括开发在酸性溶液中检测它的分析方法,揭示了其在体内监测中的潜力(Langmaier et al., 2011)。
线粒体效应
研究表明,2,4-二异丙基苯酚影响线粒体功能,特别是对质子的通透性。这种化合物降低了ATP合酶的活性,但不会抑制分离线粒体中的总ATP产生,表明其在修改线粒体能量耦合机制中的作用(Branca et al., 1991)。
药物相互作用和分析方法
对2,4-二异丙基苯酚与其他药物成分的相互作用进行的研究,特别是其吸附/吸收特性,对于新配方和包装材料的开发至关重要。建立对其在复杂基质中(如脂质乳剂)定量的敏感分析方法,突显了其在药物研究中的重要性(Pickl et al., 2011)。
对成骨细胞的保护作用
研究探讨了2,4-二异丙基苯酚在氧化应激下对成骨细胞的保护作用。研究表明,它抑制了半胱氨酸蛋白酶-3的活化,这在氧化应激诱导的凋亡中起关键作用,表明其在骨健康和重塑中的潜在治疗应用(Chen等,2005年)。
癌症研究意义
研究表明,2,4-二异丙基苯酚可能影响癌症的发展和化疗。它与微小RNA和长非编码RNA相互作用,调节关键信号通路如HIF-1α、MAPK、NF-κB和Nrf2。此外,它调节宿主免疫功能,需要进一步研究以了解其对癌症的完整影响(Jiang et al., 2018)。
安全和危害
2,4-Diisopropylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
属性
IUPAC Name |
2,4-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUMBYCOWGLRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042273 | |
| Record name | 2,4-Diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diisopropylphenol | |
CAS RN |
2934-05-6 | |
| Record name | 2,4-Diisopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diisopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diisopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD41XSG2L8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


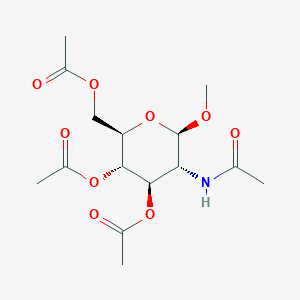
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
